molecular formula C10H14O B187568 1-Methyl-3-(propan-2-yloxy)benzene CAS No. 19177-04-9

1-Methyl-3-(propan-2-yloxy)benzene

Cat. No. B187568
CAS RN: 19177-04-9
M. Wt: 150.22 g/mol
InChI Key: HZLKLSRFTPNXMY-UHFFFAOYSA-N
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Description

1-Methyl-3-(propan-2-yloxy)benzene is a chemical compound with the molecular formula C10H14O . It has a molecular weight of 150.22 . This compound is used extensively in scientific research and finds applications in diverse fields like pharmaceuticals, materials science, and organic synthesis.


Molecular Structure Analysis

The molecular structure of 1-Methyl-3-(propan-2-yloxy)benzene consists of a benzene ring with a methyl group (CH3) and a propan-2-yloxy group (CH(CH3)CH2O-) attached to it . The exact 3D structure can be determined using computational methods or experimental techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

1-Methyl-3-(propan-2-yloxy)benzene has a predicted density of 0.9310 g/cm3 and a predicted boiling point of 196.5 °C . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

  • Molecular Structure Analysis
    Research by Jan et al. (2013) on a related compound, 3-(prop-2-yn-1-yloxy)phthalonitrile, involved studying the molecular structure, focusing on the coplanarity of atoms and interactions within the crystal structure. This research can provide insights into the structural aspects of 1-Methyl-3-(propan-2-yloxy)benzene, which may have implications for its properties and applications in scientific research (Jan et al., 2013).

  • Spectroscopic Studies and Molecular Aggregation Matwijczuk et al. (2016) conducted spectroscopic studies on compounds similar to 1-Methyl-3-(propan-2-yloxy)benzene. They analyzed how different solvents affect molecular aggregation, which could be relevant for understanding the behavior of 1-Methyl-3-(propan-2-yloxy)benzene in various environments (Matwijczuk et al., 2016).

  • Computational Studies and Crystal Structures
    Nycz et al. (2011) performed X-ray structures and computational studies on cathinones, providing valuable data on the geometry and electronic properties of similar molecular structures. This research could help in the computational modeling and understanding of 1-Methyl-3-(propan-2-yloxy)benzene (Nycz et al., 2011).

  • Synthesis and Biological Evaluation A study by Batool et al. (2014) on the synthesis of (prop-2-ynyloxy)benzene derivatives, including biological evaluations such as antibacterial and antiurease activities, highlights potential applications in biomedicine for compounds structurally similar to 1-Methyl-3-(propan-2-yloxy)benzene (Batool et al., 2014).

  • Catalysis in Organic Synthesis
    Alvarez et al. (2007) explored the use of vanadium complexes in the catalytic oxidation of isosafrol, an intermediate in drug synthesis. This could indicate potential catalytic applications for 1-Methyl-3-(propan-2-yloxy)benzene in similar chemical reactions (Alvarez et al., 2007).

  • Electrochemical Properties and Applications
    Research by Sakamoto et al. (2003) on the electrochemical properties of benzene derivatives with ferrocenyl groups can provide insights into the electrochemical behavior of 1-Methyl-3-(propan-2-yloxy)benzene, potentially leading to applications in electronic devices or sensors (Sakamoto et al., 2003).

  • Chemical Synthesis and Optimization A study by Dong et al. (2017) on alkoxycarbonylation of alkenes, utilizing advanced catalyst systems, may provide a framework for understanding how 1-Methyl-3-(propan-2-yloxy)benzene could be synthesized or used in similar reactions (Dong et al., 2017).

Safety And Hazards

While specific safety and hazard information for 1-Methyl-3-(propan-2-yloxy)benzene is not available, it’s important to handle all chemical compounds with care. The compound is likely to be flammable and may cause irritation upon contact or inhalation .

properties

IUPAC Name

1-methyl-3-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)11-10-6-4-5-9(3)7-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLKLSRFTPNXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499020
Record name 1-Methyl-3-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(propan-2-yloxy)benzene

CAS RN

19177-04-9
Record name 1-Methyl-3-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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